1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline
CAS No.:
Cat. No.: VC14658396
Molecular Formula: C16H13ClF3N3O2
Molecular Weight: 371.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClF3N3O2 |
|---|---|
| Molecular Weight | 371.74 g/mol |
| IUPAC Name | 1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H13ClF3N3O2/c17-10-5-3-9(4-6-10)11-8-13(16(18,19)20)22-15(21-11)23-7-1-2-12(23)14(24)25/h3-6,8,12H,1-2,7H2,(H,24,25) |
| Standard InChI Key | AVKPJZHXEUIJAH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline (CAS: 1102852-18-5) features a pyrimidine ring substituted at the 4-position with a 4-chlorophenyl group and at the 6-position with a trifluoromethyl group. The proline moiety is attached at the 2-position via a nitrogen linkage, introducing stereochemical complexity (racemic mixture) . The molecular formula is C₁₆H₁₃ClF₃N₃O₂, with a molecular weight of 371.74 g/mol .
Table 1: Key Physicochemical Properties
The logP value of 3.7398 indicates moderate lipophilicity, suggesting reasonable membrane permeability . The trifluoromethyl group enhances electron-withdrawing effects, potentially stabilizing the molecule against metabolic degradation.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a two-step process:
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Pyrimidine Precursor Synthesis: 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is synthesized via condensation of 4-chlorobenzaldehyde, trifluoroacetic acid, and guanidine under reflux conditions.
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Proline Coupling: The pyrimidine precursor is coupled with proline using carbodiimide-based coupling reagents (e.g., EDC/HOBt), forming the final product.
Key Reaction Considerations:
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Temperature Control: Reflux conditions (≈100–120°C) are critical for achieving high yields in the pyrimidine ring formation.
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Stereochemistry: The racemic nature of the proline moiety necessitates chiral resolution techniques for enantiopure production .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Pyrimidines with trifluoromethyl substituents exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The trifluoromethyl group disrupts microbial membrane integrity via hydrophobic interactions.
Neuroprotective Effects
Pharmacological and Drug Development Prospects
ADMET Profiling
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Absorption: Moderate logP (3.7398) suggests adequate gastrointestinal absorption .
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Metabolism: The trifluoromethyl group may reduce hepatic CYP450-mediated oxidation, prolonging half-life.
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Toxicity: No in vivo data exist, but proline’s natural occurrence hints at lower toxicity risks .
Target Identification
Potential targets include:
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Kinase Inhibitors: Pyrimidine cores often bind ATP pockets in kinases (e.g., EGFR) .
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Antimicrobial Targets: Peptidoglycan transpeptidases in bacterial cell walls.
Future Research Directions
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